2-Bromo-6-cyclohexylpyridine is a chemical compound with the molecular formula and a molecular weight of approximately 240.14 g/mol. It is classified as a brominated heterocyclic compound, specifically a pyridine derivative, where a bromine atom is substituted at the second position and a cyclohexyl group at the sixth position of the pyridine ring. This compound is indexed under the Chemical Abstracts Service number 1017781-62-2 .
The synthesis of 2-bromo-6-cyclohexylpyridine can be achieved through several methods, primarily involving electrophilic bromination of 6-cyclohexylpyridine. Key steps in the synthesis may include:
Technical details regarding reaction conditions such as temperature, time, and concentration are crucial for optimizing yield and minimizing side reactions.
The molecular structure of 2-bromo-6-cyclohexylpyridine features a six-membered aromatic pyridine ring with a bromine atom attached to carbon 2 and a cyclohexyl group attached to carbon 6. The structure can be represented using various notation systems:
C1=CC(=C(N=C1)C(C)C)BrInChI=1S/C11H14BrN/c12-10-5-3-4-9(11(10)13)7-8-14-6-2/h3-6H,7-8H2,1-2H3The presence of the cyclohexyl group influences the compound's physical properties and reactivity due to steric effects .
2-Bromo-6-cyclohexylpyridine can participate in various chemical reactions, including:
Technical details regarding reaction mechanisms and conditions are essential for understanding its reactivity profile.
Data on reaction kinetics and thermodynamics can provide insights into how substituents affect reactivity and selectivity in various chemical transformations.
The physical properties of 2-bromo-6-cyclohexylpyridine include:
Chemical properties include:
Relevant analyses such as spectral data (NMR, IR) can provide further insights into its molecular characteristics.
2-Bromo-6-cyclohexylpyridine has several scientific applications:
This compound's versatility makes it valuable in various fields of research and development, contributing to advancements in medicinal chemistry and materials science .
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2